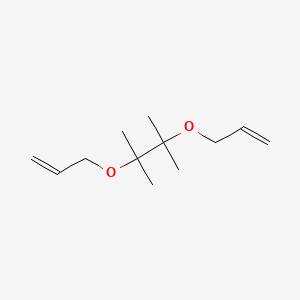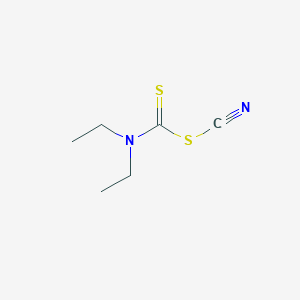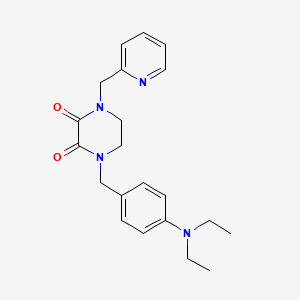
2,3-Piperazinedione, 1-((4-(diethylamino)phenyl)methyl)-4-(2-pyridinylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Piperazinedione, 1-((4-(diethylamino)phenyl)methyl)-4-(2-pyridinylmethyl)-: is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazinedione core, which is substituted with a diethylamino phenyl group and a pyridinylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Piperazinedione, 1-((4-(diethylamino)phenyl)methyl)-4-(2-pyridinylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the cyclization of appropriate diamines with diacid chlorides under controlled conditions.
Substitution Reactions: The diethylamino phenyl group and the pyridinylmethyl group are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2,3-Piperazinedione, 1-((4-(diethylamino)phenyl)methyl)-4-(2-pyridinylmethyl)- may involve the use of large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2,3-Piperazinedione, 1-((4-(diethylamino)phenyl)methyl)-4-(2-pyridinylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Strong bases (e.g., sodium hydride) in polar aprotic solvents (e.g., DMF, DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2,3-Piperazinedione, 1-((4-(diethylamino)phenyl)methyl)-4-(2-pyridinylmethyl)- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industrial Applications:
作用机制
The mechanism of action of 2,3-Piperazinedione, 1-((4-(diethylamino)phenyl)methyl)-4-(2-pyridinylmethyl)- involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
相似化合物的比较
Similar Compounds
2,3-Piperazinedione, 1-((4-(dimethylamino)phenyl)methyl)-4-(2-pyridinylmethyl)-: Similar structure but with dimethylamino group instead of diethylamino group.
2,3-Piperazinedione, 1-((4-(diethylamino)phenyl)methyl)-4-(3-pyridinylmethyl)-: Similar structure but with a different position of the pyridinylmethyl group.
Uniqueness
The uniqueness of 2,3-Piperazinedione, 1-((4-(diethylamino)phenyl)methyl)-4-(2-pyridinylmethyl)- lies in its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to similar compounds. This makes it a valuable compound for targeted research and development in various scientific fields.
属性
CAS 编号 |
77917-85-2 |
|---|---|
分子式 |
C21H26N4O2 |
分子量 |
366.5 g/mol |
IUPAC 名称 |
1-[[4-(diethylamino)phenyl]methyl]-4-(pyridin-2-ylmethyl)piperazine-2,3-dione |
InChI |
InChI=1S/C21H26N4O2/c1-3-23(4-2)19-10-8-17(9-11-19)15-24-13-14-25(21(27)20(24)26)16-18-7-5-6-12-22-18/h5-12H,3-4,13-16H2,1-2H3 |
InChI 键 |
FPIDXEXPTVKRGD-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCN(C(=O)C2=O)CC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


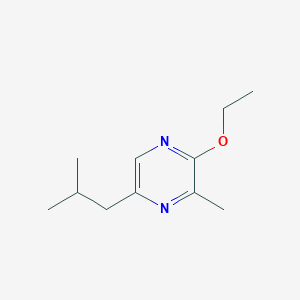
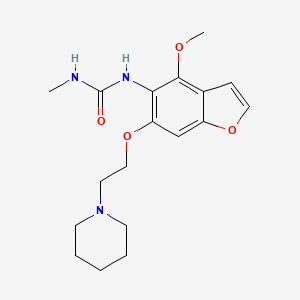
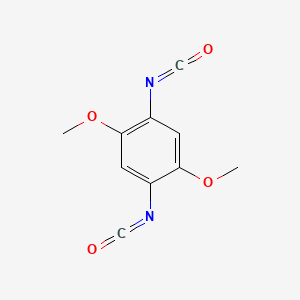


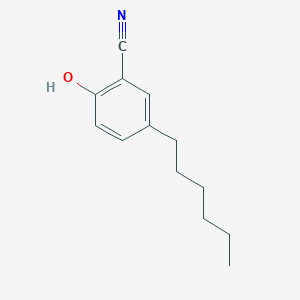
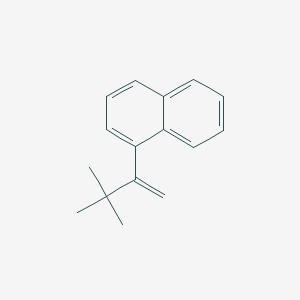
![1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole](/img/structure/B14444820.png)

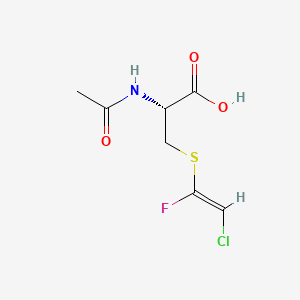
![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)
![4,4'-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol]](/img/structure/B14444841.png)
